Product packaging for acetic acid;(1R,2R)-2-iodocyclooctan-1-ol(Cat. No.:CAS No. 157372-77-5)

acetic acid;(1R,2R)-2-iodocyclooctan-1-ol

Cat. No.: B12549096
CAS No.: 157372-77-5
M. Wt: 314.16 g/mol
InChI Key: CTMUZBZJBBSBJM-SCLLHFNJSA-N
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Description

Contextualization of Vicinal Halohydrins in Contemporary Organic Synthesis

Vicinal halohydrins are highly valued synthetic intermediates due to their inherent reactivity, allowing for a diverse range of chemical transformations. The presence of two distinct and reactive functional groups on adjacent carbons makes them powerful building blocks for the construction of more complex molecules. A primary application of vicinal halohydrins is their conversion to epoxides, a reaction typically achieved by treatment with a base. This intramolecular Williamson ether synthesis is a cornerstone of organic synthesis, providing access to strained three-membered rings that are themselves versatile intermediates for the introduction of a wide array of nucleophiles.

The formation of halohydrins is most commonly accomplished through the reaction of an alkene with a halogen (such as bromine or iodine) in the presence of water. wikipedia.orgchemistnotes.comorganic-chemistry.org This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a water molecule in an anti-fashion, leading to a trans-halohydrin. wikipedia.org The regioselectivity of this addition generally follows Markovnikov's rule, with the hydroxyl group attaching to the more substituted carbon of the original double bond.

Significance of Stereodefined Cyclooctane (B165968) Derivatives in Chemical Research

Cyclooctane and its derivatives represent a fascinating and challenging area of chemical research. Unlike smaller, more rigid rings like cyclohexane, the eight-membered ring of cyclooctane possesses significant conformational flexibility. This flexibility gives rise to a variety of low-energy conformations, making the prediction and control of stereochemistry in reactions involving cyclooctane rings a non-trivial task.

Stereodefined cyclooctane derivatives are of considerable interest in medicinal chemistry and materials science. The specific spatial arrangement of substituents on the cyclooctane scaffold can profoundly influence a molecule's biological activity or physical properties. For instance, the conformational preferences of a cyclooctane ring can dictate how a molecule interacts with a biological target, such as an enzyme or receptor. Therefore, the ability to synthesize cyclooctane derivatives with precise stereochemical control is a critical objective for organic chemists.

Historical Development of Stereoselective Iodohydrin Synthesis and Related Methodologies

The quest for stereocontrol in the synthesis of vicinal diols and their derivatives, including iodohydrins, has a rich history. Two seminal named reactions, the Prévost reaction and the Woodward modification, have been instrumental in this field.

The Prévost reaction , first reported by Charles Prévost in 1933, allows for the anti-dihydroxylation of an alkene. wikipedia.orgchemistnotes.com The reaction involves treating an alkene with iodine and a silver salt of a carboxylic acid, such as silver benzoate (B1203000) or silver acetate (B1210297), in an anhydrous solvent. chemistnotes.com The mechanism proceeds through the formation of a cyclic iodonium (B1229267) ion, which is then opened by the carboxylate anion in an SN2 fashion to give a trans-iodo carboxylate. Subsequent neighboring group participation by the carboxylate group leads to the formation of a dioxolanyl cation, which is then opened by another equivalent of the carboxylate to yield a trans-dicarboxylate. Hydrolysis of this diester ultimately affords the anti-diol. The key intermediate leading to the final product is the trans-halohydrin ester.

In a significant advancement, Robert Burns Woodward developed a modification of this reaction. The Woodward cis-hydroxylation allows for the syn-dihydroxylation of an alkene. wikipedia.orgyoutube.com By performing the reaction in the presence of water, the intermediate dioxolanyl cation is intercepted by a water molecule instead of a second carboxylate anion. wikipedia.orgyoutube.com This leads to the formation of a cis-hydroxy carboxylate, which upon hydrolysis yields the syn-diol.

These classical methods laid the groundwork for the stereoselective synthesis of diols and their precursors. The formation of trans-2-iodocyclooctyl acetate, the direct precursor to the title compound, is a direct application of the principles of the Prévost reaction, where cyclooctene (B146475) is treated with iodine and silver acetate in a non-aqueous solvent. chemeurope.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19IO3 B12549096 acetic acid;(1R,2R)-2-iodocyclooctan-1-ol CAS No. 157372-77-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

157372-77-5

Molecular Formula

C10H19IO3

Molecular Weight

314.16 g/mol

IUPAC Name

acetic acid;(1R,2R)-2-iodocyclooctan-1-ol

InChI

InChI=1S/C8H15IO.C2H4O2/c9-7-5-3-1-2-4-6-8(7)10;1-2(3)4/h7-8,10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m1./s1

InChI Key

CTMUZBZJBBSBJM-SCLLHFNJSA-N

Isomeric SMILES

CC(=O)O.C1CCC[C@H]([C@@H](CC1)O)I

Canonical SMILES

CC(=O)O.C1CCCC(C(CC1)O)I

Origin of Product

United States

Stereoselective Synthetic Methodologies for 1r,2r 2 Iodocyclooctan 1 Ol

Precursor Substrate Design and Stereochemical Implications

The choice of the starting material is fundamental in dictating the stereochemical outcome of the synthesis of (1R,2R)-2-iodocyclooctan-1-ol. The inherent conformational flexibility of the cyclooctane (B165968) ring necessitates a well-defined precursor to ensure high stereoselectivity.

Cyclooctene (B146475) as the Archetypal Precursor: (Z)-Cyclooctene is the most direct and common precursor. The cis-configuration of the double bond is crucial as it sets the stage for the anti-addition of the iodine and hydroxyl moieties, which is a prerequisite for achieving the desired trans-(1R,2R) stereochemistry. The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, and the subsequent nucleophilic attack by water occurs from the face opposite to the iodine bridge, ensuring the trans relationship.

Chiral Cyclooctene Derivatives: To introduce enantioselectivity, chiral auxiliaries can be appended to the cyclooctene scaffold. These auxiliaries can direct the approach of the electrophilic iodine species and the co-nucleophile, favoring the formation of one enantiomer over the other. However, the development of such strategies specifically for (1R,2R)-2-iodocyclooctan-1-ol is not extensively documented in publicly available research.

Cyclooctene Epoxide as a Key Intermediate: The synthesis of trans-2-iodocyclooctan-1-ol can also be approached from cyclooctene epoxide. The stereochemical outcome is then dependent on the stereospecificity of the epoxide ring-opening reaction.

Regio- and Diastereoselective Iodohydrin Formation from Unsaturated Precursors

The direct conversion of cyclooctene and its derivatives into the target iodohydrin relies on highly controlled regio- and diastereoselective reactions.

The most straightforward method for the synthesis of 2-iodocyclooctan-1-ol (B13077909) is the electrophilic addition of iodine and a hydroxyl group across the double bond of cyclooctene. This reaction is a classic example of halohydrin formation.

The reaction is initiated by the electrophilic attack of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), on the cyclooctene double bond. This leads to the formation of a cyclic iodonium ion intermediate. The presence of a co-nucleophile, typically water, is essential. Water attacks the iodonium ion in an Sₙ2-like fashion. Due to steric hindrance and the bridged nature of the iodonium ion, the water molecule attacks from the face opposite to the iodine atom, resulting in an anti-addition. This anti-diastereoselectivity directly yields the trans configuration of the resulting iodohydrin. researchgate.netorganic-chemistry.orgthieme-connect.de

For cyclooctene, which is a symmetrical alkene, the regioselectivity of the nucleophilic attack is not a factor, as both carbon atoms of the original double bond are electronically and sterically equivalent.

Reagent SystemCo-nucleophileKey Features
I₂H₂OClassical method, proceeds via a cyclic iodonium ion, results in anti-addition.
N-Iodosuccinimide (NIS)H₂OMilder iodine source, often used with a catalytic amount of acid to enhance electrophilicity. researchgate.net

Table 1: Reagent Systems for Electrophilic Iodination

Detailed research has shown that the reaction of alkenes with halogens in a nucleophilic solvent like water leads to the formation of halohydrins. The solvent acts as the nucleophile due to its high concentration. organic-chemistry.orgyoutube.com

An alternative and powerful strategy for the synthesis of trans-2-iodocyclooctan-1-ol involves the ring-opening of cyclooctene epoxide. This method offers a high degree of stereocontrol. The epoxide, which can be synthesized from cyclooctene, already possesses a defined stereochemistry.

The ring-opening of an epoxide is an Sₙ2 reaction, meaning it proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile. youtube.com When an iodide source is used as the nucleophile, it attacks one of the carbon atoms of the epoxide ring, leading to the formation of the iodohydrin.

A particularly efficient method for this transformation involves the use of iodine in the presence of thiophenol. This system has been shown to promote the ring-opening of epoxides to afford β-iodo alcohols in very high yields and under exceptionally mild conditions, often at room temperature and with very short reaction times. organic-chemistry.org

For cyclooctene oxide, the attack of the iodide ion will occur at one of the two equivalent carbons of the epoxide, leading to the formation of the trans-product due to the inherent inversion of stereochemistry in the Sₙ2 process.

Iodide SourcePromoter/CatalystKey Features
Iodine (I₂)ThiophenolHighly efficient, mild conditions, rapid reaction, proceeds with inversion of configuration. organic-chemistry.org

Table 2: Reagents for Stereocontrolled Epoxide Ring-Opening

Asymmetric Catalytic Approaches for Enantioselective Synthesis

To achieve the synthesis of a single enantiomer, such as (1R,2R)-2-iodocyclooctan-1-ol, asymmetric catalysis is employed. These methods utilize a small amount of a chiral catalyst to induce enantioselectivity in the product.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While specific applications of organocatalysis for the direct asymmetric iodohydroxylation of cyclooctene to produce (1R,2R)-2-iodocyclooctan-1-ol are not yet widely reported, the general principles of asymmetric organocatalysis are applicable.

Potential strategies could involve the use of chiral Brønsted acids or bases to activate the electrophilic iodine source or the co-nucleophile, or to control the conformation of the substrate during the reaction. The development of such methodologies remains an active area of research.

Transition metal catalysis offers a robust platform for a variety of asymmetric transformations. For the synthesis of chiral halohydrins, a notable approach is the asymmetric hydrogenation of α-halo ketones.

In a relevant study, a highly efficient synthesis of enantioenriched vicinal halohydrins was achieved through the iridium-catalyzed asymmetric hydrogenation of the corresponding α-halogenated ketones. This method, which operates via a dynamic kinetic resolution, has demonstrated excellent diastereoselectivities and enantioselectivities. nih.gov

Applying this strategy to the synthesis of (1R,2R)-2-iodocyclooctan-1-ol would involve the following conceptual steps:

Oxidation: The racemic trans-2-iodocyclooctan-1-ol, or a mixture of diastereomers, would first be oxidized to the corresponding α-iodoketone, 2-iodocyclooctanone.

Asymmetric Hydrogenation: The resulting 2-iodocyclooctanone would then be subjected to asymmetric hydrogenation using a chiral iridium catalyst. The catalyst would selectively hydrogenate the ketone to produce the desired (1R,2R)-2-iodocyclooctan-1-ol in high enantiomeric excess.

Catalyst SystemSubstrateKey Features
Ir/f-phamidolα-halogenated ketonesDynamic kinetic resolution, high yields, excellent diastereo- and enantioselectivity. nih.gov

Table 3: Transition Metal-Catalyzed Approach

Biocatalytic Pathways for Chiral Halohydrin Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. researchgate.net Enzymes, particularly halohydrin dehalogenases (HHDHs), are highly relevant for the production of enantiopure halohydrins and their corresponding epoxides. nih.govnih.gov

Halohydrin dehalogenases catalyze the reversible intramolecular displacement of a halogen by a vicinal hydroxyl group, converting a halohydrin into an epoxide. nih.govwikipedia.org The reverse reaction, the stereoselective ring-opening of an epoxide using a halide ion as a nucleophile, can be exploited to produce chiral halohydrins. nih.govresearchgate.net These enzymes are attractive for industrial applications due to their ability to create novel carbon-halogen, carbon-nitrogen, or carbon-carbon bonds with high fidelity. nih.govmdpi.com

The catalytic mechanism of HHDHs typically involves a catalytic triad (B1167595) of amino acids, often Serine-Tyrosine-Arginine, which facilitates the deprotonation of the hydroxyl group and subsequent nucleophilic attack. wikipedia.orgresearchgate.net While numerous HHDHs have been identified and engineered for various substrates, their application for producing (1R,2R)-2-iodocyclooctan-1-ol from cyclooctene oxide is a subject of ongoing research. The substrate scope for bulky cyclic epoxides remains a key area of investigation to broaden the applicability of these enzymes. researchgate.netmdpi.com

Table 1: Overview of Enzyme Classes for Chiral Halohydrin Synthesis

Enzyme Class Reaction Type General Application Reference
Halohydrin Dehalogenases (HHDH) Epoxide Ring-Opening / Epoxidation Stereoselective synthesis of halohydrins from epoxides or kinetic resolution of racemic halohydrins. nih.govnih.gov
Ketoreductases (KREDs) Asymmetric Reduction Reduction of α-haloketones to produce chiral halohydrins. nih.gov
Lipases / Esterases Kinetic Resolution Enantioselective acylation or hydrolysis of racemic halohydrins. nih.gov

Influence of Acetic Acid as a Solvent, Reagent, or Catalyst in Stereoselective Synthesis

In chemical synthesis, acetic acid and its derivatives are crucial for controlling the stereochemical outcome of reactions designed to produce vicinal iodohydrins. Its role extends beyond that of a simple solvent to being an active participant in the reaction mechanism, directly influencing stereoselectivity and efficiency.

Iodoacetoxylation and Subsequent Hydrolysis Strategies

A primary method for generating an anti-configured iodohydrin involves the iodoacetoxylation of an alkene—in this case, cyclooctene—followed by hydrolysis. This strategy is exemplified by the Prévost reaction and related methodologies. wikipedia.orgorganic-chemistry.org

The classical Prévost reaction involves treating an alkene with iodine and a silver salt of a carboxylic acid, such as silver acetate (B1210297), in an anhydrous solvent. chemistnotes.comyoutube.com The mechanism, which ensures anti-stereochemistry, proceeds through several key steps:

Iodonium Ion Formation : Iodine reacts with the cyclooctene double bond to form a cyclic iodonium ion intermediate. organic-chemistry.org

Nucleophilic Attack : An acetate anion attacks the iodonium ion via an Sₙ2 mechanism. This ring-opening is stereospecific, occurring from the face opposite the iodine bridge, resulting in a trans-2-iodo-1-acetoxycyclooctane intermediate. wikipedia.orgorgsyn.org This is the critical iodoacetoxylation step that establishes the (1R,2R) relative stereochemistry.

Hydrolysis : For the synthesis of the target iodohydrin, this iodoacetate intermediate is the key product. Subsequent hydrolysis (saponification) of the acetate ester group cleaves the ester bond to yield the final (1R,2R)-2-iodocyclooctan-1-ol, preserving the stereochemistry established in the previous step.

If the reaction is allowed to proceed further under Prévost conditions, the acetate's neighboring group participation displaces the iodide to form a cyclic dioxolanyl-2-ylium ion, which is then opened by another acetate ion to yield a trans-diacetate, ultimately leading to an anti-diol after hydrolysis. wikipedia.orgorganic-chemistry.org Therefore, halting the reaction after the initial iodoacetoxylation is essential for isolating the desired iodohydrin.

Role of Acetic Acid in Enhancing Stereoselectivity or Reaction Efficiency

Acetic acid, or the acetate anion derived from its salts, is fundamental to the success and stereochemical control of the iodoacetoxylation reaction.

Stereodirecting Nucleophile : The acetate ion acts as the nucleophile in the crucial ring-opening step. Its Sₙ2 attack on the cyclic iodonium ion is inherently an anti-addition process, which directly leads to the desired trans relationship between the iodine and oxygen functionalities on the cyclooctane ring. wikipedia.orgorgsyn.org This mechanistic feature is the primary reason for the high stereoselectivity.

Control of Reaction Pathway : The use of acetic acid in an anhydrous environment is critical for favoring the Prévost pathway, which delivers anti-products. This is in direct contrast to the Woodward modification, where the presence of water intercepts a key intermediate to yield syn-products. organic-chemistry.orgdurgapurgovtcollege.ac.in Therefore, the careful selection of acetic acid as both a reagent and solvent component is a deliberate choice to steer the reaction toward the specific (1R,2R) stereoisomer.

Table 2: Reagents and Stereochemical Outcome in Iodoacetoxylation

Substrate Reagents Solvent Key Intermediate/Product Stereochemical Outcome Reference
Alkene I₂, Silver Acetate Benzene (Anhydrous) trans-diacetate anti-dihydroxylation organic-chemistry.orgchemistnotes.com
Alkene I₂, Silver Benzoate (B1203000) Anhydrous Conditions trans-dibenzoate anti-dihydroxylation wikipedia.org
Cyclohexene I₂, Thallium(I) Acetate Acetic Acid trans-2-Iodocyclohexyl acetate anti-iodoacetoxylation orgsyn.org

Advanced Mechanistic Investigations of 1r,2r 2 Iodocyclooctan 1 Ol Reactivity and Transformations

Studies on Neighboring Group Participation and Anchimeric Assistance in Cyclooctane (B165968) Frameworks

Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular interaction of a functional group with a reaction center. nih.govwikipedia.org This participation often leads to a significant increase in reaction rate and can dictate the stereochemical outcome. wikipedia.org In the case of (1R,2R)-2-iodocyclooctan-1-ol, the hydroxyl group is perfectly positioned to act as an internal nucleophile.

For NGP to occur in a substitution reaction, the participating group and the leaving group ideally adopt an anti-periplanar arrangement, which in cyclic systems often corresponds to a diaxial conformation. utexas.edusmartstartinstitute.com While the lowest energy conformation of a trans-1,2-disubstituted cycloalkane is typically diequatorial, a ring flip to a higher-energy diaxial conformation allows for NGP to proceed. utexas.edupressbooks.pub

Conformational Effects and Transannular Reactions in Medium-Ring Iodohydrins

Medium-sized rings (8-11 membered) like cyclooctane are characterized by significant conformational complexity and the presence of transannular strain—repulsive interactions between non-bonded atoms across the ring. chemistryschool.netic.ac.uk Unlike the rigid chair of cyclohexane, cyclooctane can adopt several conformations of similar energy, such as the boat-chair (BC) and boat-boat (BB), with the boat-chair generally being the most stable. msu.edu

The specific conformation adopted by (1R,2R)-2-iodocyclooctan-1-ol directly influences its reactivity. The spatial arrangement of the hydroxyl and iodo substituents, along with adjacent hydrogen atoms, is dictated by the ring's conformation. For reactions like E2 eliminations or NGP, the molecule must adopt a conformation that allows for the required orbital alignment (e.g., anti-periplanar), which may not be the lowest energy ground-state conformation. libretexts.org

Transannular reactions, a hallmark of medium-ring chemistry, involve reactions between centers that are not formally adjacent. msu.eduacs.org These can include hydride shifts or cyclizations. For instance, in certain conformations of cyclooctane derivatives, a hydrogen atom at C5 or C6 can be in close proximity to a carbocationic center at C1. While NGP by the hydroxyl group is expected to be the dominant pathway for ionization in (1R,2R)-2-iodocyclooctan-1-ol, the potential for transannular hydride shifts exists, particularly under conditions that might favor carbocation formation without strong nucleophilic participation. Recent studies have also shown that C-H bonds in cyclooctane rings can be functionalized via directed activation, highlighting the potential for cross-ring interactions. nih.gov

Pathways of Reactivity of (1R,2R)-2-Iodocyclooctan-1-ol with Diverse Reagents

The dual functionality of the iodohydrin allows for a range of transformations targeting the iodide, the hydroxyl group, or both.

Nucleophilic substitution at C2 is dominated by the neighboring group participation of the C1-hydroxyl group. The reaction proceeds via the aforementioned bridged oxonium ion intermediate. An external nucleophile will then attack this intermediate. Due to steric hindrance from the bridged structure, the nucleophile attacks one of the carbons from the face opposite the internal oxygen bridge, resulting in a second inversion of configuration.

The net outcome of this double-inversion sequence is retention of the original trans stereochemistry. For example, solvolysis in water would lead to the formation of (1R,2R)-cyclooctane-1,2-diol. This pathway prevents the formation of a classical carbocation, thus precluding rearrangements and ensuring high stereochemical fidelity.

Elimination reactions of (1R,2R)-2-iodocyclooctan-1-ol are governed by the stringent stereoelectronic requirements of the E2 mechanism. This mechanism requires a 180° (anti-periplanar) dihedral angle between the proton being abstracted and the leaving group. libretexts.orglibretexts.org In the cyclooctane ring, this translates to a requirement for both the β-proton and the iodide leaving group to be in pseudo-axial positions. libretexts.org

Given the (1R,2R) configuration, the hydroxyl and iodo groups are trans. For E2 elimination to occur, a strong, non-nucleophilic base will abstract a proton from either C1 or C3 that is anti-periplanar to the iodine atom. The specific conformation of the cyclooctane ring will determine which protons can achieve this geometry. Abstraction of the C1-hydroxyl proton followed by intramolecular attack on C2 would lead to an epoxide, a common reaction for halohydrins in the presence of a base. wikipedia.org Abstraction of a proton from the carbon backbone (C3) would lead to the formation of cyclooct-2-en-1-ol. The conformational constraints of the eight-membered ring make these reactions highly stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. chemistrysteps.com

The secondary alcohol functionality at C1 can be readily oxidized to a ketone using a variety of reagents. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidation are effective for this transformation, yielding (2R)-2-iodocyclooctanone. khanacademy.org These reactions specifically target the hydroxyl group without affecting the carbon-iodine bond.

Conversely, the carbon-iodine bond can be selectively reduced without affecting the hydroxyl group. Catalytic hydrogenation (e.g., using H2 and Pd/C) or treatment with radical-based reducing agents can achieve this, yielding (R)-cyclooctan-1-ol.

The following table summarizes the expected products from various reactions:

Reagent/ConditionReaction TypeExpected Major Product
H₂O (solvolysis)Substitution (NGP)(1R,2R)-Cyclooctane-1,2-diol
CH₃COO⁻ (e.g., NaOAc)Substitution (NGP)(1R,2R)-2-Hydroxycyclooctyl acetate (B1210297)
NaN₃Substitution (NGP)(1R,2R)-2-Azidocyclooctan-1-ol
NaOH or KOH (strong base)Intramolecular Substitution(1R,7R)-8-Oxabicyclo[5.1.0]octane (Epoxide)
PCC or Dess-Martin PeriodinaneOxidation(2R)-2-Iodocyclooctanone
H₂, Pd/CReduction (Hydrogenolysis)(R)-Cyclooctan-1-ol

Mechanistic Role of Acetic Acid in Reactions of (1R,2R)-2-Iodocyclooctan-1-ol

The explicit inclusion of "acetic acid" in the compound name suggests a crucial mechanistic role beyond that of a simple solvent or reagent. While acetic acid can act as a protic solvent or a weak nucleophile during solvolysis, its most significant role in this context is likely its ability to form an acetate ester at the C1-hydroxyl position. utexas.edulibretexts.org

The resulting ester, (1R,2R)-2-iodocyclooctyl acetate, possesses an acetyl group that is itself a powerful neighboring group. utexas.edunih.gov Upon ionization of the C-I bond, the carbonyl oxygen of the acetate group can attack C2, forming a cyclic five-membered dioxolenium ion intermediate. smartstartinstitute.comnih.gov This participation is highly effective at stabilizing the positive charge and proceeds with a significant rate enhancement.

The reaction pathway involves:

Esterification: The C1-hydroxyl group reacts with acetic acid (often activated, e.g., as acetic anhydride, or under acidic catalysis) to form the acetate ester.

Neighboring Group Participation: The acetate group participates in the displacement of the iodide leaving group, forming the stable, achiral dioxolenium ion intermediate.

This pathway, facilitated by the initial conversion to an acetate ester, provides a robust method for achieving highly stereocontrolled substitution reactions on the iodohydrin scaffold.

Esterification Kinetics and Equilibrium Studies with Acetic Acid

The esterification of an alcohol with a carboxylic acid is a fundamental reaction in organic synthesis. However, detailed kinetic and equilibrium data for the reaction between (1R,2R)-2-iodocyclooctan-1-ol and acetic acid are not extensively documented in publicly available literature. To provide a conceptual framework, we can consider the general principles of Fischer-Speier esterification, which is typically acid-catalyzed.

The reaction rate is influenced by several factors, including temperature, the molar ratio of the reactants, and the presence of a catalyst. In the absence of an external catalyst, acetic acid itself can act as a weak catalyst. The reaction is an equilibrium process, and the position of the equilibrium is dictated by the relative stability of the reactants and products, as well as the removal of water, a byproduct of the reaction.

Hypothetical kinetic data for the esterification of (1R,2R)-2-iodocyclooctan-1-ol with acetic acid could be represented in a table format to illustrate the expected trends. For instance, an increase in temperature would generally lead to a higher reaction rate constant, though it might unfavorably affect the equilibrium constant for this exothermic process.

Hypothetical Reaction Rate Constants for the Esterification of (1R,2R)-2-Iodocyclooctan-1-ol with Acetic Acid

Temperature (°C)Molar Ratio (Alcohol:Acid)Catalyst Concentration (mol%)Rate Constant (k) (L mol⁻¹ s⁻¹)
501:111.2 x 10⁻⁵
501:212.4 x 10⁻⁵
701:114.5 x 10⁻⁵
701:129.0 x 10⁻⁵

Hypothetical Equilibrium Constants for the Esterification Reaction

Temperature (°C)Equilibrium Constant (K_eq)
253.5
502.8
752.2
1001.7

It is crucial to emphasize that the values presented in these tables are illustrative and not based on experimental data for the specific compound . Experimental determination of these parameters would require careful monitoring of the reaction progress over time under various conditions, likely using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Catalytic Effects of Acetic Acid on Rearrangements or Further Transformations

Beyond its role as a reactant in esterification, acetic acid can also function as a catalyst for other transformations of (1R,2R)-2-iodocyclooctan-1-ol. The presence of an acidic proton in acetic acid can facilitate reactions that proceed via carbocationic intermediates.

One potential transformation is the acid-catalyzed rearrangement of the cyclooctane ring. Protonation of the hydroxyl group by acetic acid would form a good leaving group (water), leading to the formation of a secondary carbocation at the C1 position. This carbocation could then undergo a variety of rearrangements, such as a 1,2-hydride shift or a ring contraction, to yield more stable carbocationic species, which would then be quenched by a nucleophile present in the reaction mixture.

Furthermore, the iodide substituent at the C2 position is also a potential leaving group. While iodide is a weak base and a good leaving group, its departure could be facilitated in an acidic medium, potentially leading to the formation of an episulfonium-like intermediate or other complex rearrangements. The interplay between the hydroxyl and iodo groups in the presence of an acid catalyst like acetic acid could lead to a complex mixture of products, the distribution of which would be highly dependent on the reaction conditions.

Detailed mechanistic studies, potentially involving isotopic labeling, would be necessary to elucidate the precise pathways of these transformations. For example, using deuterated acetic acid could help determine the role of the acid's proton in the reaction mechanism.

Computational and Theoretical Chemistry Studies of 1r,2r 2 Iodocyclooctan 1 Ol

Advanced Conformational Analysis and Energy Landscapes

The eight-membered ring of cyclooctane (B165968) is known for its conformational complexity, possessing a flexible structure with multiple low-energy minima and relatively low barriers for interconversion. nih.gov The energy landscape of unsubstituted cyclooctane is intricate, featuring stable forms such as the boat-chair (BC), crown (Cr), and twist-boat-chair (TBC). nih.govic.ac.uk The introduction of substituents, such as the hydroxyl and iodo groups in (1R,2R)-2-iodocyclooctan-1-ol, significantly alters this landscape.

Advanced computational methods, such as ab initio calculations and Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of this substituted cyclooctane derivative. The (1R,2R) stereochemistry dictates a trans relationship between the two substituents. In any given ring conformation, these groups can occupy pseudo-axial or pseudo-equatorial positions, leading to a variety of distinct conformers with different steric and electronic interactions.

Theoretical calculations would systematically explore the relative energies of these conformers. The bulky iodine atom and the hydroxyl group introduce significant steric strain, which destabilizes conformations that force these groups into close proximity (e.g., 1,3- or 1,4-diaxial-like interactions). Conversely, conformations that place both large substituents in pseudo-equatorial positions are generally favored to minimize steric hindrance. Intramolecular hydrogen bonding between the hydroxyl group and the iodine atom or the ring itself could also play a crucial role in stabilizing certain geometries.

A systematic conformational search followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP-D3/def2-TZVP) would yield the relative energies and thermodynamic properties of the stable conformers. The results would populate a table illustrating the energetic hierarchy of the different structures.

Table 1: Hypothetical Relative Energies of (1R,2R)-2-Iodocyclooctan-1-ol Conformers
Conformer FamilySubstituent Orientations (OH, I)Calculated Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Boat-Chair (BC)Pseudo-equatorial, Pseudo-equatorial0.00Lowest steric strain; favorable substituent placement.
Twist-Boat-Chair (TBC)Pseudo-equatorial, Pseudo-equatorial1.25Slightly higher intrinsic ring strain than BC.
Crown (Cr)Mixed Pseudo-axial/equatorial3.50Increased transannular strain due to substituent interactions.
Boat-Chair (BC)Pseudo-axial, Pseudo-equatorial4.80Significant 1,3-diaxial-like steric interactions involving the -OH group.
Boat-Boat (BB)Mixed Pseudo-axial/equatorial6.20High intrinsic ring strain and significant steric clashes ("flagpole" interactions).

Quantum Mechanical Investigations of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations are indispensable for elucidating the reaction mechanism for the synthesis of (1R,2R)-2-iodocyclooctan-1-ol. A common route to such iodohydrins is the electrophilic addition of iodine to an alkene (in this case, cyclooctene) in the presence of a nucleophilic solvent like water. libretexts.orgmasterorganicchemistry.com

DFT calculations can map the entire reaction coordinate, identifying key intermediates and transition states. The mechanism begins with the electrophilic attack of the cyclooctene (B146475) π-bond on an iodine source (e.g., I₂), leading to a three-membered cyclic iodonium (B1229267) ion intermediate. masterorganicchemistry.comlibretexts.org QM methods can optimize the geometry of this intermediate and the high-energy transition state (TS1) leading to its formation.

The subsequent step involves the nucleophilic attack of a water molecule on one of the carbon atoms of the iodonium ion. youtube.com This is an Sₙ2-like process that proceeds via backside attack, which dictates the anti-stereochemistry of the final product. libretexts.org QM calculations can locate the transition state for this ring-opening step (TS2) and determine its activation energy. The final step is a proton transfer from the newly added oxonium ion to a solvent molecule to yield the neutral halohydrin product. youtube.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete free energy profile can be constructed. nih.govresearchgate.net This profile provides quantitative data on activation barriers and reaction thermodynamics, confirming the viability of the proposed pathway.

Table 2: Hypothetical DFT-Calculated Energy Profile for Iodohydrin Formation
SpeciesDescriptionCalculated Relative Free Energy (kcal/mol)
ReactantsCyclooctene + I₂ + H₂O0.00
TS1Transition state for iodonium ion formation+12.5
IntermediateCyclic iodonium ion + I⁻ + H₂O+5.5
TS2Transition state for nucleophilic attack by H₂O+15.0
Product ComplexProtonated (1R,2R)-2-iodocyclooctan-1-ol + I⁻-8.0
Products(1R,2R)-2-iodocyclooctan-1-ol + HI-15.0

Prediction of Stereoselectivity and Regioselectivity in Synthesis

Computational chemistry is highly effective at predicting and rationalizing the stereoselectivity and regioselectivity of chemical reactions. The formation of (1R,2R)-2-iodocyclooctan-1-ol from the symmetric alkene cyclooctene is primarily a question of stereoselectivity.

The observed anti-addition, leading to the trans product, is a hallmark of halohydrin formation. masterorganicchemistry.com Computational models can confirm this preference by comparing the activation barriers for anti- versus syn-addition pathways. The backside attack of the nucleophile (water) on the iodonium ion intermediate is sterically and electronically favored over a frontside attack, which would be required for syn-addition. The transition state for the anti pathway is consistently calculated to be significantly lower in energy.

If the starting material were an unsymmetrical derivative of cyclooctene, regioselectivity would also be a critical factor. In such cases, the nucleophile preferentially attacks the more substituted carbon of the cyclic iodonium ion (Markovnikov's rule for halohydrins). youtube.comyoutube.com QM calculations can rationalize this by analyzing the partial positive charges on the two carbons of the iodonium ion. The more substituted carbon bears a greater degree of positive charge, making it more electrophilic and the preferred site of attack. Comparing the activation energies for attack at the two distinct carbons provides a quantitative prediction of the major regioisomer.

Table 3: Hypothetical Calculated Activation Barriers for Stereoselective Pathways
Reaction PathwayDescriptionRelative Transition State Energy (ΔG‡, kcal/mol)Predicted Outcome
Anti-additionBackside attack of H₂O on the iodonium ion.0.0 (Reference)Major Product ((1R,2R)-trans)
Syn-additionFrontside attack of H₂O on the iodonium ion.+10.5Minor or Unobserved Product (cis)

Molecular Dynamics Simulations and Intermolecular Interactions with Solvents (e.g., Acetic Acid)

The compound name "acetic acid;(1R,2R)-2-iodocyclooctan-1-ol" suggests a system where the iodohydrin is present with acetic acid, likely as a solvent or co-crystal. Molecular dynamics (MD) simulations are the ideal computational tool for studying the dynamic behavior and intermolecular interactions within such a condensed-phase system.

An MD simulation would begin by placing one or more molecules of (1R,2R)-2-iodocyclooctan-1-ol (in its lowest energy conformation) into a simulation box filled with acetic acid molecules. The system's evolution is then simulated over time (nanoseconds to microseconds) by solving Newton's equations of motion for every atom, governed by a molecular mechanics force field.

The primary focus of the analysis would be the non-covalent interactions between the iodohydrin and the surrounding acetic acid molecules. Key interactions to quantify include:

Hydrogen Bonding: The hydroxyl group of the iodohydrin can act as both a hydrogen bond donor (from its H) and acceptor (at its O). Acetic acid has both a carbonyl oxygen (strong acceptor) and a hydroxyl group (donor and acceptor). MD simulations can calculate the radial distribution functions (RDFs) to determine average distances, as well as the number and lifetime of hydrogen bonds between the iodohydrin and acetic acid. nih.gov

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a Lewis acidic halogen bond donor, interacting favorably with Lewis basic sites like the carbonyl oxygen of acetic acid. The strength and geometry of these interactions can be analyzed from the simulation trajectory.

These simulations provide a detailed picture of the solvation shell around the iodohydrin, revealing how the solvent structures itself to accommodate the solute and highlighting the specific interactions that govern the system's properties.

Table 4: Hypothetical MD Simulation Analysis of Hydrogen Bonds in Acetic Acid
Hydrogen Bond Type (Donor---Acceptor)Average Number per Iodohydrin MoleculeAverage Lifetime (picoseconds)
Iodohydrin(OH)---AcOH(C=O)0.853.5
AcOH(OH)---Iodohydrin(OH)0.652.8
AcOH(OH)---AcOH(C=O)1.90 (in bulk)4.1

Advanced Analytical Methodologies for Stereochemical and Structural Elucidation

Chiral Chromatography (e.g., Supercritical Fluid Chromatography, High-Performance Liquid Chromatography) for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for determining the enantiomeric purity of a chiral compound. This technique separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). phenomenex.com The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. uhplcs.comyoutube.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and robust method for enantiomeric separation. chromatographyonline.com For a compound like acetic acid;(1R,2R)-2-iodocyclooctan-1-ol, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. phenomenex.com The separation can be performed in either normal-phase (using solvents like hexane (B92381) and isopropanol) or reversed-phase (using solvents like water, acetonitrile, and methanol) modes. sigmaaldrich.com The choice of mobile phase and column is critical for achieving optimal separation.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient results. chiraltech.comchromatographyonline.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. youtube.com This technique is known for its reduced solvent consumption and high throughput, making it advantageous for both analytical and preparative-scale separations. chiraltech.com The enantiomeric purity of this compound would be determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Below is a representative data table illustrating the kind of results one might expect from a chiral HPLC or SFC analysis of a racemic mixture of a similar cyclooctane (B165968) derivative.

ParameterChiral HPLCChiral SFC
Column Polysaccharide-based (e.g., Chiralcel OD-H)Polysaccharide-based (e.g., Chiralpak IG)
Mobile Phase Hexane/Isopropanol (90:10)CO2/Methanol (85:15)
Flow Rate 1.0 mL/min3.0 mL/min
Detection UV at 210 nmUV at 210 nm
Retention Time (Enantiomer 1) 12.5 min3.8 min
Retention Time (Enantiomer 2) 15.2 min4.5 min
Resolution (Rs) > 1.5> 1.5

This table is illustrative and shows typical parameters for chiral separations of related compounds.

High-Resolution NMR Spectroscopy (e.g., 2D NMR, NOESY) for Relative and Absolute Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and relative stereochemistry of a molecule. While standard 1D NMR (¹H and ¹³C) provides information about the chemical environment of atoms, 2D NMR techniques are required to piece together the full structural puzzle.

For this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would confirm the bonding network. However, to establish the relative stereochemistry of the hydroxyl and iodo groups (i.e., that they are on the same side of the cyclooctane ring), Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. libretexts.org

NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are directly bonded. youtube.com For the (1R,2R) configuration, a NOESY experiment would be expected to show a cross-peak between the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the iodine atom (H-2). This would indicate that these protons are on the same face of the cyclooctane ring, confirming their cis relationship. The absence of such a correlation in the trans isomer would be a key distinguishing feature.

Proton PairExpected NOESY Correlation for (1R,2R) IsomerRationale
H-1 / H-2 StrongProtons are cis and in close spatial proximity.
H-1 / H-8a MediumProximity depends on ring conformation.
H-2 / H-3a MediumProximity depends on ring conformation.

This table presents expected NOESY correlations based on the assumed stereochemistry and is illustrative.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. scripps.eduyoutube.com This technique is highly sensitive to the absolute configuration of a molecule. youtube.com

To determine the absolute configuration of this compound, an experimental CD spectrum would be recorded. This spectrum would then be compared to a theoretically calculated spectrum. youtube.com The theoretical spectrum is generated using quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for one of the enantiomers (e.g., the (1R,2R) isomer). If the experimental spectrum of the sample matches the calculated spectrum for the (1R,2R) isomer, then the absolute configuration is confirmed. A mirror-image spectrum would indicate the presence of the opposite enantiomer. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and absolute configuration in the solid state. nih.gov This technique requires the growth of a suitable single crystal of the compound.

For this compound, a successful crystallographic analysis would provide the precise coordinates of each atom in the crystal lattice. This would unequivocally confirm the cis relationship between the iodo and acetate (B1210297) groups and establish the absolute configuration of the stereocenters. The conformation of the eight-membered ring, which is known to be conformationally complex, would also be determined. researchwithrowan.com

Crystallographic ParameterIllustrative Value for a Cyclooctane Derivative
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions (a, b, c) a = 8.5 Å, b = 12.1 Å, c = 7.9 Å
Bond Length (C-I) ~2.15 Å
Bond Length (C-O) ~1.45 Å
Torsion Angle (H-C1-C2-H) ~45° (for a cis relationship)

This table contains representative data for related organoiodine compounds and is not specific to the title compound.

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent compound and its fragments. For this compound, HRMS would confirm its elemental composition.

The fragmentation pattern in the mass spectrum provides valuable structural information. nih.gov In the case of the title compound, characteristic fragmentation would likely involve the loss of the acetate group, the iodine atom, or both. The C-I bond is often the weakest and its cleavage can lead to a prominent fragment ion. docbrown.info Analysis of these fragmentation pathways can help to confirm the structure of the molecule. docbrown.info

m/z Value (Illustrative)Possible Fragment IdentityFragmentation Pathway
298[M+H]⁺Protonated parent molecule
239[M - OAc]⁺Loss of the acetate group
171[M - I]⁺Loss of the iodine atom
127[I]⁺Iodine cation

This table illustrates plausible fragmentation patterns for the title compound under soft ionization conditions like ESI.

Applications of 1r,2r 2 Iodocyclooctan 1 Ol in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Natural Product Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger synthetic target, transferring their stereochemical information. The defined (1R,2R) stereochemistry of the 2-iodocyclooctan-1-ol (B13077909) core makes its acetate (B1210297) derivative a candidate for such applications. The eight-membered ring could serve as a scaffold for the synthesis of natural products containing cyclooctane (B165968) motifs.

Table 1: Potential Natural Product Scaffolds from (1R,2R)-2-Iodocyclooctan-1-ol

Natural Product ClassRelevant Structural MotifPotential Synthetic Transformation
TerpenoidsCyclooctane CoreElaboration of the cyclooctane ring through functional group interconversions.
Marine AlkaloidsFunctionalized Eight-Membered RingsIntroduction of nitrogen-containing functionalities via substitution of the iodide.
PolyketidesOxygenated CarbocyclesModification of the acetate and hydroxyl groups to match the target's oxygenation pattern.

The synthetic utility would hinge on the selective transformation of the iodide, the protected alcohol, and the carbocyclic backbone to construct the intricate architectures found in nature.

Precursor for the Development of Novel Chiral Reagents and Catalysts

The chiral backbone of (1R,2R)-2-iodocyclooctan-1-ol could be leveraged in the design of new chiral ligands for asymmetric catalysis. The vicinal arrangement of the oxygen and iodine atoms provides a bidentate chelation site for metal centers.

Table 2: Hypothetical Chiral Ligands Derived from (1R,2R)-2-Iodocyclooctan-1-ol

Ligand TypeSynthetic ModificationPotential Catalytic Application
Chiral Phosphine LigandReplacement of iodide with a diphenylphosphine (B32561) group.Asymmetric hydrogenation, cross-coupling reactions.
Chiral Diamine LigandConversion of the alcohol to an amine and substitution of the iodide with another amino group.Asymmetric transfer hydrogenation, Lewis acid catalysis.
Chiral N,O-LigandDerivatization of the alcohol and conversion of the iodide to a nitrogen-based ligand (e.g., pyridine).Asymmetric allylic alkylation, hydrosilylation.

The development of such catalysts would involve a synthetic sequence to replace the iodine and modify the acetate/hydroxyl group to introduce the desired coordinating atoms. The rigidity and chirality of the cyclooctane scaffold would be crucial in inducing stereoselectivity in catalyzed reactions.

Stereoselective Introduction of Functional Groups into Carbon Skeletons

The inherent stereochemistry of acetic acid;(1R,2R)-2-iodocyclooctan-1-ol can direct the introduction of new functional groups. The iodine atom, being a good leaving group, can be displaced by a variety of nucleophiles in an S(_N)2 reaction. The stereochemical outcome of such a reaction would be predictable, leading to the inversion of configuration at the C-2 position.

Furthermore, the neighboring hydroxyl group (after deprotection of the acetate) can participate in intramolecular reactions, influencing the stereoselectivity of transformations at adjacent positions. For instance, it could direct epoxidation or dihydroxylation of an adjacent double bond introduced into the ring.

Stereoselective Ring Expansion or Contraction Methodologies

The 1,2-halohydrin motif present in the deacetylated form of the title compound is a classic precursor for ring expansion and contraction reactions. These rearrangements are powerful tools for accessing different ring sizes from a common precursor.

Ring Contraction: Treatment of (1R,2R)-2-iodocyclooctan-1-ol with a base could induce a Favorskii-type rearrangement, potentially leading to a seven-membered ring with a new functional group. The stereochemistry of the starting material would directly influence the stereochemical outcome of the contracted product.

Ring Expansion: Under specific conditions, such as treatment with a Lewis acid or a silver salt to promote iodide abstraction, a Wagner-Meerwein type rearrangement could occur. This would involve migration of a carbon-carbon bond of the cyclooctane ring to the adjacent carbocation, resulting in a nine-membered ring. The stereocenters on the starting material would control the facial selectivity of the bond migration.

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